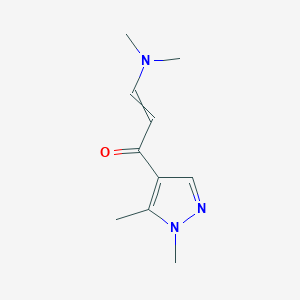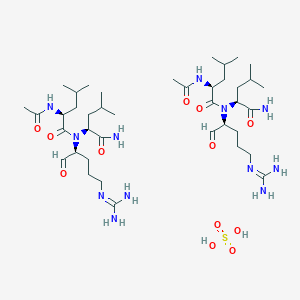
Leupeptinhemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leupeptinhemisulfate is a peptide sulfate salt known for its role as a potent inhibitor of serine and cysteine proteinases. It is derived from the combination of leupeptin with 0.5 molar equivalents of sulfuric acid . This compound is widely used in biochemical research due to its ability to inhibit proteolysis by enzymes such as plasmin, trypsin, cathepsin B, and papain .
Preparation Methods
Leupeptinhemisulfate can be synthesized through microbial fermentation, primarily using species of actinomycetes . The synthetic route involves the cultivation of these microorganisms, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the microorganisms are grown in controlled environments to maximize yield .
Chemical Reactions Analysis
Leupeptinhemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols or amines under appropriate conditions.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leupeptinhemisulfate has a wide range of scientific research applications:
Mechanism of Action
Leupeptinhemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteolytic cleavage of proteins, protecting them from degradation. The molecular targets of this compound include enzymes such as trypsin, plasmin, and cathepsin B . The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling and the prevention of protein degradation .
Comparison with Similar Compounds
Leupeptinhemisulfate is unique in its ability to inhibit a broad range of proteases with high specificity and low toxicity . Similar compounds include:
Pepstatin: Another protease inhibitor that specifically inhibits aspartic proteases.
Aprotinin: A serine protease inhibitor used to reduce bleeding during surgery.
E-64: A cysteine protease inhibitor with a different mechanism of action compared to this compound.
This compound stands out due to its broad-spectrum inhibition and its effectiveness in various biological and industrial applications .
Properties
Molecular Formula |
C40H78N12O12S |
|---|---|
Molecular Weight |
951.2 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |
InChI |
InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
InChI Key |
HFKRKHUDDFQRJB-VFFZMTJFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
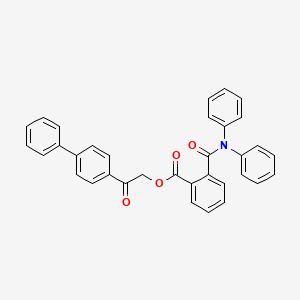
![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
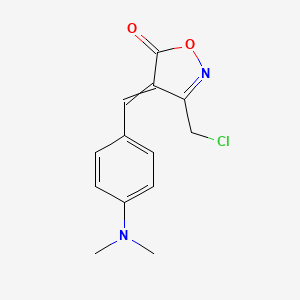
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
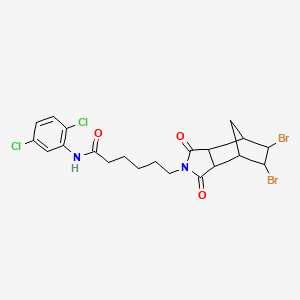
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
